N1-cyclobutylbenzene-1,2-diamine
Overview
Description
Synthesis Analysis
Cyclobutane diamines are considered as promising sterically constrained diamine building blocks for drug discovery .
Molecular Structure Analysis
The molecular structure of “N1-cyclobutylbenzene-1,2-diamine” is represented by the InChI code 1S/C10H14N2/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2
. The molecular weight is 162.23 .
Chemical Reactions Analysis
The reaction of 2-bromoenal with aryl 1,2-diamine enabled by a chiral NHC starts with NHC addition to 2-bromoenal . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Inflammatory Potential
N1-benzyl-4-methylbenzene-1,2-diamine, a compound structurally similar to N1-cyclobutylbenzene-1,2-diamine, has been shown to have anti-inflammatory effects. In a study by Shin et al. (2005), this compound was found to inhibit nitric oxide production in macrophages and down-regulate inducible nitric oxide synthase (iNOS) expression at the transcription level. This activity is significant for exploring therapeutic potential in nitric oxide-associated inflammatory diseases (Shin et al., 2005).
Synthesis and Characterization of Complexes
In the field of coordination chemistry, various diamine compounds including those similar to N1-cyclobutylbenzene-1,2-diamine have been synthesized and used to create metal complexes. For example, Keypour et al. (2008) synthesized polyamine ligands and their cyclocondensation with benzaldehyde in the presence of cadmium(II) ions resulted in cadmium(II) macrocyclic Schiff-base complexes. Such research explores the potential applications of these complexes in various chemical processes (Keypour et al., 2008).
Microwave-Assisted Synthesis
In a study by Aidouni et al. (2008), N,N'-dialkyl ethane-1,2-diamines underwent cyclization under microwave irradiation to yield imidazolinium or tetrahydropyrimidinium salts. This process showcases the utility of diamines in the synthesis of heterocyclic compounds, which are valuable in various chemical industries (Aidouni et al., 2008).
Metal-Catalyzed Diamination Reactions
Cardona and Goti (2009) discussed the significance of 1,2-diamine motifs in natural products and pharmaceutical agents. They reviewed advances in metal-catalyzed diamination reactions, an area where compounds like N1-cyclobutylbenzene-1,2-diamine could potentially play a role. Such reactions are pivotal in synthesizing biologically active molecules and pharmaceuticals (Cardona & Goti, 2009).
High-Pressure Reactions
Ibata et al. (1995) investigated the reaction of tetrachloronitrobenzene with various diamines under high pressure. This study demonstrates the reactivity of diamines under unique conditions, leading to the formation of various products, which is essential for understanding the chemical behavior of these compounds (Ibata et al., 1995).
Safety And Hazards
Future Directions
Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
2-N-cyclobutylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPBZZSGYTMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclobutylbenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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